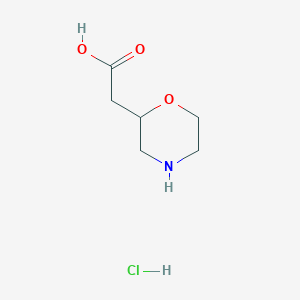

2-(Morpholin-2-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality 2-(Morpholin-2-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-2-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGFQSPNFIEARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the physicochemical properties of 2-(Morpholin-2-yl)acetic acid hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-(Morpholin-2-yl)acetic acid hydrochloride

Abstract

2-(Morpholin-2-yl)acetic acid hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural framework, incorporating a morpholine ring and a carboxylic acid moiety, renders it a versatile building block for the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-(Morpholin-2-yl)acetic acid hydrochloride, offering foundational knowledge for researchers, scientists, and drug development professionals. The document details the compound's chemical identity, summarizes its key physical properties in a structured format, and outlines authoritative methodologies for its analytical characterization and stability assessment. By grounding technical data with practical experimental protocols, this guide serves as an essential resource for the effective handling, analysis, and application of this important synthetic intermediate.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all scientific research. This section provides the definitive nomenclature and structural information for 2-(Morpholin-2-yl)acetic acid hydrochloride.

-

Chemical Name: 2-(Morpholin-2-yl)acetic acid hydrochloride

-

Synonyms: 2-Morpholineacetic acid hydrochloride[1]

-

Molecular Formula: C₆H₁₁NO₃·HCl (Overall: C₆H₁₂ClNO₃)[1][3][4]

-

SMILES: C1COC(CN1)CC(=O)O.Cl[2]

-

InChI Key: ZLGFQSPNFIEARF-UHFFFAOYSA-N[2]

The structure consists of a saturated six-membered morpholine ring substituted at the 2-position with an acetic acid group. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous properties for synthetic and formulation processes.[1]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table summarizes the known properties of 2-(Morpholin-2-yl)acetic acid hydrochloride based on available data.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available in the searched literature. Note: The related compound, Morpholin-2-yl-acetic acid methyl ester hydrochloride, has a melting point of 177-181 °C.[6] | N/A |

| Solubility | Soluble in water. This property is crucial for its use in aqueous reaction media and for formulation development.[1] | [1] |

| pKa | Data not available in the searched literature. The molecule possesses at least two ionizable groups: the carboxylic acid (expected pKa ~2-4) and the morpholine nitrogen (expected pKa ~8-9 as a secondary amine, though this will be influenced by the adjacent substituent and protonation state). | N/A |

| Purity (Typical) | ≥ 97% (as determined by HPLC) | [1] |

Analytical Characterization Workflow

A robust analytical workflow is critical to verify the identity, purity, and quality of any research compound. The following diagram illustrates a logical sequence for the characterization of a new batch of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Caption: Workflow for Physicochemical Characterization.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene protons of the acetic acid side chain, and the exchangeable proton of the carboxylic acid. The integration of these signals should correspond to the number of protons in each environment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for confirming molecular weight and assessing purity.[3] The mass spectrometer will verify the mass of the protonated molecule [M+H]⁺, while the liquid chromatography component separates the main compound from any impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors (like Charged Aerosol Detector, CAD) is the standard method for quantifying purity and identifying impurities.[1] A well-developed HPLC method can achieve high resolution and sensitivity.

Experimental Protocols

This section provides detailed, self-validating methodologies for assessing key properties of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Protocol: Purity Determination by Reverse-Phase HPLC

Rationale: Reverse-phase HPLC is a robust and widely used technique for separating and quantifying components in a mixture based on their hydrophobicity. For a polar compound like 2-(Morpholin-2-yl)acetic acid hydrochloride, a method using a polar-embedded or polar-endcapped C18 column is often effective.

Caption: Workflow for HPLC Purity Analysis.

Methodology:

-

Reagent and Sample Preparation:

-

Mobile Phase A: Prepare 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Sample Solution: Accurately weigh approximately 10 mg of 2-(Morpholin-2-yl)acetic acid hydrochloride and dissolve it in 10 mL of HPLC-grade water to achieve a 1 mg/mL concentration.

-

-

Instrumentation:

-

HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

-

Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (chosen for detecting the carboxyl group).

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-20 min: 5% B to 95% B

-

20-25 min: Hold at 95% B

-

25.1-30 min: Return to 5% B and equilibrate.

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. The self-validating aspect of this protocol involves running a blank (water) to ensure no system peaks interfere and a standard of known purity, if available, to confirm retention time and response.

-

Protocol: Design of a Formal Stability Study

Rationale: Stability studies are essential to determine the re-test period or shelf life of a compound by evaluating how its quality varies over time under the influence of environmental factors like temperature and humidity.[7] This protocol is based on the principles outlined in the ICH Q1A guidelines.[8]

Caption: ICH-Compliant Stability Study Design.

Methodology:

-

Protocol Definition:

-

Select a representative batch of 2-(Morpholin-2-yl)acetic acid hydrochloride.

-

Define the test parameters: Appearance, Purity (by HPLC), and identification of any significant degradation products.

-

Set acceptance criteria (e.g., Purity ≥ 97.0%).

-

-

Storage Conditions:

-

Place the sample in controlled environmental chambers under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

-

Testing Schedule:

-

Pull samples from each storage condition at specified time points.

-

Long-Term Schedule: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated Schedule: 0, 3, and 6 months.

-

-

Sample Analysis:

-

At each time point, analyze the samples for the pre-defined test parameters (Appearance, Purity).

-

The HPLC method described in Protocol 4.1 should be used to assess purity and detect any new peaks corresponding to degradation products.

-

-

Data Evaluation:

-

Compile the results and analyze any trends in the data. Significant changes in the accelerated condition can predict long-term stability.

-

Based on the data, a re-test period can be proposed, which is the time during which the compound is expected to remain within its quality specifications under the defined storage conditions.

-

Handling, Storage, and Safety

-

Storage: The compound should be stored in a dry, sealed container at 0-8 °C for long-term preservation of its integrity.[1][3]

-

Safety and Hazards: Based on available data, the compound is associated with the following GHS Hazard Statements:

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Applications in Research and Development

2-(Morpholin-2-yl)acetic acid hydrochloride is primarily utilized as a specialized building block in synthetic chemistry. Its bifunctional nature—containing both a secondary amine within the morpholine ring and a carboxylic acid—allows for diverse chemical modifications. It is a valuable intermediate in the synthesis of:

-

Pharmaceuticals: Including analgesics and anti-inflammatory agents.[1][2]

-

Agrochemicals: Such as novel herbicides and fungicides, where the morpholine moiety can contribute to biological activity.[1]

Conclusion

2-(Morpholin-2-yl)acetic acid hydrochloride is a well-defined chemical intermediate with properties that make it highly valuable for synthetic applications, particularly in drug discovery and agrochemical research. Its key attributes include high aqueous solubility, solid-state form, and established purity profiles from commercial suppliers. While specific experimental data for properties like melting point and pKa are not widely published, its identity and quality can be rigorously controlled using standard analytical techniques such as HPLC and LC-MS. The protocols and data presented in this guide provide a solid foundation for scientists to confidently incorporate this versatile compound into their research and development programs.

References

-

Chem-Impex. Morpholin-2-yl-acetic acid methyl ester hydrochloride. [Link]

-

PubChem. 2-(Morpholin-2-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 45259920. [Link]

-

Chem-Impex. Morpholin-2-yl-acetic acid hydrochloride. [Link]

-

PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946. [Link]

-

Chemsrc.com. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. [Link]

-

Coriolis Pharma. Stability Studies. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

-

PubChem. 4-Morpholineacetic acid | C6H11NO3 | CID 438968. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

2a biotech. Products. [Link]

-

LCGC International. HILIC to the Rescue: Pharmaceutical Development Case Examples. [Link]

-

BMRB. bmse000154 4-(2-Aminoethyl)morpholine. [Link]

-

ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

PubChemLite. 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 1187929-25-4 | Morpholin-2-yl-acetic acid hydrochloride - Synblock [synblock.com]

- 4. 2-(Morpholin-2-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 45259920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 8. database.ich.org [database.ich.org]

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Morpholin-2-yl)acetic acid Hydrochloride

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis and characterization of 2-(Morpholin-2-yl)acetic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind strategic decisions in the synthetic pathway, including the imperative for nitrogen protection and the selection of specific reagents. The guide details a robust, three-step synthetic sequence: N-protection of the morpholine scaffold, deprotection via catalytic hydrogenation, and subsequent ester hydrolysis with in-situ salt formation. Each stage is accompanied by a detailed, self-validating experimental protocol. Furthermore, a rigorous characterization workflow is presented, outlining the application of NMR and FTIR spectroscopy, mass spectrometry, and elemental analysis to unequivocally confirm the structure, identity, and purity of the final compound. This document is designed to empower researchers with the expertise and practical insights required to produce and validate this important chemical intermediate with confidence.

Introduction

2-(Morpholin-2-yl)acetic acid hydrochloride is a bifunctional heterocyclic compound featuring a morpholine ring, a carboxylic acid, and a hydrochloride salt. The morpholine moiety is a privileged structure in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it often imparts to parent molecules. The presence of both a secondary amine and a carboxylic acid group makes this molecule a versatile synthon for constructing more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The strategic challenge in synthesizing this target lies in the reactivity of the secondary amine within the morpholine ring, which can compete in reactions intended for the acetic acid side chain. Therefore, a successful synthesis hinges on a well-designed protection-deprotection strategy. This guide presents a validated pathway that addresses this challenge through the temporary installation of a benzyl group on the morpholine nitrogen. This protecting group is ideal due to its stability under various reaction conditions and its clean, efficient removal via catalytic hydrogenolysis.[1]

The objective of this whitepaper is to provide a detailed, field-proven protocol for the synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride and to establish a comprehensive analytical workflow for its unambiguous characterization, ensuring the high purity and structural integrity required for drug development applications.

Section 1: Synthetic Strategy and Pathway

A robust synthesis requires a forward-thinking plan that anticipates potential side reactions and incorporates steps to mitigate them. Our retrosynthetic analysis of 2-(Morpholin-2-yl)acetic acid hydrochloride identifies the key challenge as the nucleophilic secondary amine. To ensure selective reactions, we employ a protection strategy.

The Chosen Pathway Rationale:

-

N-Protection: We begin with an N-benzylated precursor, Ethyl 2-(4-benzylmorpholin-2-yl)acetate. The benzyl group serves as an effective protecting group for the morpholine nitrogen, preventing it from interfering with subsequent chemical transformations.

-

Deprotection: The benzyl group is selectively removed using catalytic transfer hydrogenation. This method, employing palladium on carbon (Pd/C) and hydrogen gas, is exceptionally clean, typically proceeding with high yield and generating toluene as the only significant byproduct, which is easily removed.[2][3] This step yields the key intermediate, Ethyl 2-(morpholin-2-yl)acetate.

-

Hydrolysis and Salt Formation: The final step involves the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4][5] By conducting this hydrolysis in the presence of hydrochloric acid, the target compound, 2-(Morpholin-2-yl)acetic acid hydrochloride, is formed and can be isolated directly upon solvent removal.

This multi-step process is visualized in the workflow below.

Caption: Synthetic pathway for 2-(Morpholin-2-yl)acetic acid hydrochloride.

Section 2: Detailed Synthesis Protocols

These protocols are designed to be self-validating, with clear endpoints and purification steps to ensure high-quality material for subsequent characterization.

Step 1: N-Debenzylation of Ethyl 2-(4-benzylmorpholin-2-yl)acetate

This procedure removes the benzyl protecting group to expose the secondary amine of the morpholine ring.

-

Protocol:

-

In a hydrogenation vessel, dissolve Ethyl 2-(4-benzylmorpholin-2-yl)acetate (e.g., 30.0 g, 114 mmol) in methanol (300 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C) (e.g., 3.0 g, 10 wt%).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature (20-25°C) for 10-12 hours.

-

Monitor the reaction completion by TLC or LC-MS, observing the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield Ethyl 2-(morpholin-2-yl)acetate as an oil. The product is often used in the next step without further purification.[2]

-

-

Expertise & Causality:

-

Catalyst Choice: Palladium on carbon is the industry standard for hydrogenolysis due to its high activity and selectivity for cleaving benzyl-nitrogen bonds.[1]

-

Solvent: Methanol is an excellent solvent for both the substrate and for solubilizing hydrogen gas, facilitating efficient reaction kinetics.

-

Celite Filtration: This is a critical step. Pd/C is pyrophoric when dry and can ignite flammable solvents. Filtering through a wet Celite pad mitigates this risk and ensures complete removal of the catalyst.

-

Step 2: Acid Hydrolysis and Salt Formation

This final step converts the intermediate ester into the target carboxylic acid hydrochloride salt.

-

Protocol:

-

To the crude Ethyl 2-(morpholin-2-yl)acetate (18.4 g, approx. 106 mmol) from the previous step, add a 3M aqueous solution of hydrochloric acid (150 mL).

-

Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the ester.

-

After cooling to room temperature, transfer the solution to a round-bottom flask.

-

Concentrate the solution under reduced pressure to remove water and excess HCl. This may require co-evaporation with a solvent like isopropanol or toluene to yield a solid residue.

-

Suspend the resulting solid in diethyl ether (100 mL) and stir vigorously for 30 minutes to wash away any non-polar impurities.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

-

Expertise & Causality:

-

Acid Hydrolysis: Refluxing in aqueous acid is a standard and effective method for hydrolyzing esters to carboxylic acids.[6] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

In-Situ Salt Formation: Using hydrochloric acid as the catalyst for hydrolysis ensures that as the secondary amine and carboxylic acid are formed, the amine is protonated to yield the stable hydrochloride salt, which often aids in crystallization and isolation.

-

Ether Wash: This step, known as trituration, is a simple and effective purification method to remove residual organic, non-polar impurities, resulting in a higher purity final product.

-

Section 3: Comprehensive Characterization and Quality Control

Unequivocal structural confirmation and purity assessment are paramount. The following multi-technique approach provides a comprehensive validation of the synthesized 2-(Morpholin-2-yl)acetic acid hydrochloride.

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic and Physicochemical Data Summary

The data presented below are the expected results for a successfully synthesized and purified sample.

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR (400 MHz, D₂O) | Chemical Shift (δ) | δ 4.20-4.10 (m, 1H), 3.95-3.85 (m, 1H), 3.80-3.65 (m, 2H), 3.40-3.25 (m, 1H), 3.15-2.95 (m, 2H), 2.85-2.70 (dd, 1H), 2.65-2.50 (dd, 1H) |

| ¹³C NMR (100 MHz, D₂O) | Chemical Shift (δ) | δ 175.5 (C=O), 69.0 (CH-O), 65.5 (CH₂-O), 45.0 (CH₂-N), 42.5 (CH₂-N), 38.0 (CH₂-COOH) |

| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | 3400-2500 (br, O-H, N-H⁺), 1730 (s, C=O), 1120 (s, C-O-C) |

| Mass Spectrometry (ESI+) | m/z | 146.07 [M+H]⁺ (for free base C₆H₁₁NO₃) |

| Elemental Analysis | % Composition (C₆H₁₂ClNO₃) | Calculated: C, 39.68; H, 6.66; N, 7.71; Cl, 19.52. Found: Within ±0.4% of calculated values. |

| Melting Point | Range (°C) | To be determined experimentally (expected to be a sharp range for pure compound). |

Interpretation of Analytical Data

-

NMR Spectroscopy: The proton (¹H) NMR spectrum is complex due to the chiral center at C2 and the chair conformation of the morpholine ring.[7][8] The signals for the morpholine protons will appear as multiplets. The methylene protons of the acetic acid side chain will likely appear as two distinct doublets of doublets (dd) due to diastereotopicity. In the carbon (¹³C) NMR, the carbonyl carbon of the carboxylic acid is expected at the lowest field (~175 ppm).

-

FTIR Spectroscopy: The spectrum will be dominated by a very broad absorption spanning 3400-2500 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid superimposed on the N-H⁺ stretches of the ammonium salt.[9] A strong, sharp peak around 1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch. A prominent C-O-C ether stretch will be visible around 1120 cm⁻¹.[10][11]

-

Mass Spectrometry: Using a soft ionization technique like Electrospray Ionization (ESI), the analysis should show the protonated molecule of the free base [M+H]⁺ at m/z 146.07.[12][13] The fragmentation pattern would likely involve the loss of water (-18) or the carboxylic acid group (-45).[14]

-

Elemental Analysis: This is a definitive technique for confirming purity.[15][16] The experimentally determined percentages of carbon, hydrogen, and nitrogen should align closely (within ±0.4%) with the calculated theoretical values for the molecular formula C₆H₁₂ClNO₃.[17]

Section 4: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the reagents and final product.

-

Reagent Handling:

-

Palladium on Carbon (Pd/C): Can be pyrophoric. Never allow the dry catalyst to come into contact with organic solvents in the presence of air. Handle in an inert atmosphere or as a wet slurry.

-

Hydrochloric Acid: Corrosive. Handle in a fume hood to avoid inhalation of vapors.

-

-

Product Handling: The final compound, 2-(Morpholin-2-yl)acetic acid hydrochloride, should be treated as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide has detailed a logical and efficient synthetic route for the preparation of 2-(Morpholin-2-yl)acetic acid hydrochloride, grounded in established chemical principles. The three-step sequence, leveraging a benzyl protecting group strategy, provides a reliable method for obtaining the target compound. The subsequent comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures that the identity, structure, and purity of the final product can be validated with a high degree of confidence. By understanding the rationale behind each experimental choice, researchers and drug development professionals are well-equipped to successfully synthesize and qualify this versatile chemical building block for their advanced applications.

References

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Online]. Available: [Link]

-

ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are generated... [Online]. Available: [Link]

- Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry.

-

University of Calgary. Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. [Online]. Available: [Link]

-

Gessner, M. L., et al. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. PubMed. [Online]. Available: [Link]

-

YouTube. (2023). Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. [Online]. Available: [Link]

-

IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Online]. Available: [Link]

-

Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Online]. Available: [Link]

-

SlideServe. (2014). Chapter 11 Carboxylic Acid Derivatives. [Online]. Available: [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Online]. Available: [Link]

-

SlidePlayer. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. [Online]. Available: [Link]

-

ResearchGate. (2020). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. [Online]. Available: [Link]

-

Taylor & Francis eBooks. (2005). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. [Online]. Available: [Link]

-

ResearchGate. ¹H NMR signals for methylene protons of morpholine group. [Online]. Available: [Link]

-

Elementar. Elemental analysis: operation & applications. [Online]. Available: [Link]

-

ResearchGate. (2020). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Online]. Available: [Link]

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Online]. Available: [Link]

-

Wikipedia. Elemental analysis. [Online]. Available: [Link]

-

Cooperative Institute for Research in Environmental Sciences. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Online]. Available: [Link]

-

Taylor & Francis. Elemental analysis – Knowledge and References. [Online]. Available: [Link]

-

PubMed. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. [Online]. Available: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Online]. Available: [Link]

-

YouTube. (2024). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. [Online]. Available: [Link]

-

IJCPS. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Online]. Available: [Link]

-

PrepChem.com. Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. [Online]. Available: [Link]

-

ResearchGate. (2020). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. [Online]. Available: [Link]

-

ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Online]. Available: [Link]

-

ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Online]. Available: [Link]

-

Journal of Cosmetic Science. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. [Online]. Available: [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. slideserve.com [slideserve.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 14. researchgate.net [researchgate.net]

- 15. Elemental analysis: operation & applications - Elementar [elementar.com]

- 16. Elemental analysis - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(Morpholin-2-yl)acetic acid hydrochloride: A Versatile Scaffold for Modern Chemistry

Abstract: This document provides an in-depth technical overview of 2-(Morpholin-2-yl)acetic acid hydrochloride, a pivotal heterocyclic building block in contemporary research and development. We will explore its chemical identity, stereoisomeric forms, fundamental physicochemical properties, and established synthesis strategies. The guide emphasizes its critical role as a versatile scaffold in pharmaceutical and agrochemical development, supported by field-proven insights and methodologies. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value compound.

Core Chemical Identity and Physicochemical Properties

2-(Morpholin-2-yl)acetic acid hydrochloride is a heterocyclic compound characterized by a morpholine ring substituted at the C-2 position with an acetic acid moiety. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, which are highly desirable properties in drug formulation and biochemical assays.[1] The presence of a chiral center at the C-2 position of the morpholine ring means the compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct CAS numbers and potentially different biological activities.

Molecular Structure

The fundamental structure consists of a saturated six-membered ring containing both an ether and a secondary amine functional group, with an acetic acid side chain. The hydrochloride salt form involves the protonation of the morpholine nitrogen.

Caption: 2D structure of 2-(Morpholin-2-yl)acetic acid hydrochloride.

Key Physicochemical Data

The properties of this compound make it a versatile reagent. Its solid form and solubility in water facilitate straightforward handling and integration into various reaction and formulation workflows.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃·HCl (or C₆H₁₂ClNO₃) | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95-97% (HPLC) | [1][3] |

| Storage Conditions | Store in a dry, sealed place at 0-8 °C or room temperature | [1][2][4] |

Isomeric Forms and CAS Identification

It is critical for researchers to distinguish between the racemic mixture and the specific enantiomers, as stereochemistry often dictates biological efficacy and target specificity.

| Compound Name | CAS Number | MDL Number |

| 2-(Morpholin-2-yl)acetic acid hydrochloride (Racemate) | 1187929-25-4 | MFCD07779523 |

| (S)-2-(Morpholin-2-yl)acetic acid hydrochloride | 1352709-57-9 | MFCD13194714 |

| (R)-2-(Morpholin-2-yl)acetic acid hydrochloride | 1588480-38-9 | N/A |

(Data sourced from multiple chemical suppliers and databases).[1][2][3][5][6][7]

Synthesis and Reaction Pathways

The synthesis of 2-(Morpholin-2-yl)acetic acid and its derivatives often involves multi-step processes that prioritize the protection of the reactive amine group within the morpholine ring. A common and effective strategy is the use of a benzyl group for N-protection, which can be subsequently removed via catalytic hydrogenation.

Generalized Synthesis Workflow

The causality behind this workflow is rooted in controlling reactivity. The N-benzyl group is stable under many reaction conditions but can be cleanly cleaved using palladium on carbon (Pd/C) and hydrogen gas, a standard method for debenzylation.[8] This ensures the morpholine nitrogen is free to be protonated for the final hydrochloride salt formation without interfering with earlier steps.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Debenzylation to Form the Core Scaffold

This protocol is adapted from a known procedure for a related ester, illustrating the key deprotection step.[8]

Objective: To remove the N-benzyl protecting group from an ethyl 2-(4-benzylmorpholin-2-yl)acetate intermediate.

Materials:

-

Ethyl 2-(4-benzylmorpholin-2-yl)acetate (1 equivalent)

-

Methanol (as solvent)

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen (H₂) gas supply

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

Dissolution: Dissolve the starting material, ethyl 2-(4-benzylmorpholin-2-yl)acetate, in methanol inside a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The mixture should be handled under an inert atmosphere (e.g., nitrogen or argon) as Pd/C can be pyrophoric.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air.

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and begin agitation.[8]

-

Monitoring: Allow the reaction to proceed at room temperature for several hours (e.g., 10 hours).[8] Monitor the reaction's completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product, ethyl 2-(morpholin-2-yl)acetate.[8] This intermediate can then be hydrolyzed and treated with HCl to form the final product.

Applications in Research and Drug Development

The unique structure of 2-(Morpholin-2-yl)acetic acid hydrochloride makes it a valuable building block in several scientific domains.[1] Its bifunctional nature—containing a secondary amine, an ether linkage, and a carboxylic acid—provides multiple points for chemical modification, allowing for the construction of diverse molecular libraries.

Caption: Relationship between the core scaffold and its primary applications.

Pharmaceutical Development

This compound is frequently used as an intermediate in the synthesis of novel therapeutic agents.[1][9] The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The acetic acid side chain provides a convenient handle for creating amide bonds or other modifications to fine-tune a molecule's interaction with biological targets such as enzymes or receptors.[10] Its use has been noted in the development of analgesics and anti-inflammatory drugs.[9]

Agrochemical Chemistry

In the agrochemical sector, this scaffold is investigated for creating new herbicides and fungicides.[1] The structural features of the morpholine ring can be modified to enhance the efficacy and selectivity of active ingredients, potentially leading to more effective and environmentally safer crop protection solutions.

Biochemical Research

As a defined chemical entity, it serves as a valuable reagent in biochemical assays. Researchers utilize it and its derivatives to study enzyme activity and protein interactions, which are crucial for elucidating cellular processes and disease mechanisms.[1]

Safety, Handling, and Disposal

Proper handling of 2-(Morpholin-2-yl)acetic acid hydrochloride is essential for laboratory safety. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).

Hazard Identification and Precautionary Measures

| Hazard Statement | Description | Precautionary Recommendations |

| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] |

| H319 | Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

First Aid and Disposal

-

General Advice: In case of exposure or if you feel unwell, consult a physician and show them the Safety Data Sheet (SDS).[11]

-

Skin Contact: Wash off immediately with plenty of soap and water.[11] If irritation persists, seek medical advice.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not let the product enter drains.[11]

References

-

J&K Scientific. (n.d.). Morpholin-2-yl-acetic acid methyl ester hydrochloride | 1187932-65-5. [Link]

-

2a biotech. (n.d.). 2-(MORPHOLIN-2-YL)ACETIC ACID HYDROCHLORIDE. [Link]

-

Chemsrc. (n.d.). MSDS of 2-morpholinoacetic acid hydrochloride. [Link]

-

PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]

-

PubChem. (n.d.). 2-(Morpholin-2-yl)acetic acid hydrochloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1187929-25-4 | Morpholin-2-yl-acetic acid hydrochloride - Synblock [synblock.com]

- 3. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride [cymitquimica.com]

- 4. 1187929-25-4|2-(Morpholin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. hurawalhi.com [hurawalhi.com]

- 6. aksci.com [aksci.com]

- 7. (R)-2-(Morpholin-2-yl)acetic acid hydrochloride | 1588480-38-9 [chemicalbook.com]

- 8. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide on the Solubility and Stability of 2-(Morpholin-2-yl)acetic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Physicochemical Profiling in Modern Drug Development

In the landscape of contemporary drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory checkbox but a foundational pillar of a successful therapeutic program. The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and ultimately, its clinical efficacy and safety. This guide provides an in-depth technical framework for the systematic evaluation of the solubility and stability of 2-(Morpholin-2-yl)acetic acid hydrochloride, a versatile building block in medicinal chemistry. By presenting detailed, field-proven methodologies, this document aims to empower researchers to proactively characterize this compound, thereby mitigating risks and accelerating the development timeline.

Introduction to 2-(Morpholin-2-yl)acetic acid hydrochloride

2-(Morpholin-2-yl)acetic acid hydrochloride is a heterocyclic compound with the chemical formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It typically presents as a white to off-white crystalline solid. The molecule incorporates a morpholine ring, a common scaffold in medicinal chemistry known to impart favorable properties such as aqueous solubility and metabolic stability. The presence of a carboxylic acid moiety and a hydrochloride salt further influences its physicochemical characteristics. This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules, particularly in the development of novel therapeutics. A thorough understanding of its solubility and stability is paramount for its effective utilization in drug formulation and development processes.

Aqueous and Organic Solubility Assessment

The solubility of an API is a critical factor that influences its absorption and bioavailability. For 2-(Morpholin-2-yl)acetic acid hydrochloride, its hydrochloride salt form suggests a degree of aqueous solubility. However, quantitative assessment across a range of solvents is essential for formulation development.

The Scientific Rationale Behind Solvent Selection

A strategic selection of solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and functionalities to mimic various physiological and manufacturing environments. A careful consideration of the API's structure helps in predicting its solubility behavior. For 2-(Morpholin-2-yl)acetic acid hydrochloride, the presence of polar functional groups (morpholine ring, carboxylic acid, hydrochloride salt) suggests higher solubility in polar solvents.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of 2-(Morpholin-2-yl)acetic acid hydrochloride in various solvents at a controlled temperature.

Materials:

-

2-(Morpholin-2-yl)acetic acid hydrochloride

-

Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffer pH 7.4, Methanol, Ethanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Ethyl Acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

-

Preparation: Add an excess amount of 2-(Morpholin-2-yl)acetic acid hydrochloride to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) to reach a steady state.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Reporting: Express the solubility in mg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table for easy comparison.

| Solvent System | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 10.2 | 25 | TBD |

| 0.1 N HCl (pH 1.2) | - | 37 | TBD |

| Phosphate Buffer (pH 7.4) | - | 37 | TBD |

| Methanol | 5.1 | 25 | TBD |

| Ethanol | 4.3 | 25 | TBD |

| Acetonitrile | 5.8 | 25 | TBD |

| Dichloromethane | 3.1 | 25 | TBD |

TBD: To Be Determined experimentally.

Visualizing the Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment and Degradation Pathway Elucidation

Understanding the chemical stability of 2-(Morpholin-2-yl)acetic acid hydrochloride is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are an indispensable tool for this purpose.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing. The primary objectives of these studies are to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Develop and validate a stability-indicating analytical method.

-

Understand the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the stability of 2-(Morpholin-2-yl)acetic acid hydrochloride under various stress conditions and to identify its degradation products.

Stress Conditions:

-

Acidic Hydrolysis: Reflux in 0.1 N HCl at 60°C for a specified duration (e.g., 30 minutes).

-

Alkaline Hydrolysis: Reflux in 0.1 N NaOH at 60°C for a specified duration (e.g., 30 minutes).

-

Neutral Hydrolysis: Reflux in water at 60°C for a specified duration.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified duration (e.g., 6 hours).

-

Photolytic Degradation: Expose the solid and solution forms to UV and visible light.

-

Thermal Degradation: Heat the solid API at an elevated temperature (e.g., 70°C).

Procedure:

-

Sample Preparation: Prepare solutions of 2-(Morpholin-2-yl)acetic acid hydrochloride in the respective stress media. For solid-state studies, place the powder in a suitable container.

-

Stress Application: Subject the samples to the conditions outlined above for a predetermined period.

-

Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no co-eluting degradation products are present.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This is typically an HPLC method that can accurately quantify the decrease in the concentration of the active ingredient and the increase in the concentration of degradation products without interference.

Visualizing the Stability Testing Workflow

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion: A Roadmap to Successful Formulation

This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of 2-(Morpholin-2-yl)acetic acid hydrochloride. By following the detailed protocols for equilibrium solubility determination and forced degradation studies, researchers and drug development professionals can generate the critical data necessary to guide formulation strategies, establish appropriate storage conditions, and ensure the quality and consistency of the final drug product. Proactive and comprehensive physicochemical characterization is a cornerstone of efficient and successful drug development.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. Nature. Available from: [Link]

-

2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem. Available from: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]

-

Annex 4. World Health Organization (WHO). Available from: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]

-

Solubility & Method for determination of solubility. Slideshare. Available from: [Link]

-

2-(Morpholin-2-yl)acetic acid hydrochloride. PubChem. Available from: [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available from: [Link]

-

Morpholin-2-yl-acetic acid methyl ester hydrochloride. J&K Scientific. Available from: [Link]

-

Morpholine hydrochloride. Solubility of Things. Available from: [Link]

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

A Comprehensive Technical Guide to 2-(Morpholin-2-yl)acetic Acid Hydrochloride and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties that enhance the drug-like qualities of bioactive molecules.[1][2] This guide provides an in-depth exploration of 2-(Morpholin-2-yl)acetic acid hydrochloride, a key building block, and its analogs. We will delve into detailed synthetic methodologies, explore the nuanced structure-activity relationships, and illuminate the potential mechanisms of action, with a particular focus on the PI3K/Akt/mTOR signaling pathway. This document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical experimental protocols.

The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a privileged structure in drug design, frequently incorporated to improve a compound's pharmacological profile.[1] Its presence can enhance aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor through its oxygen atom, which can be critical for target engagement.[3][4] Furthermore, the morpholine ring is metabolically robust and can improve the pharmacokinetic properties of a drug candidate.[1][2] These advantageous characteristics have led to the inclusion of the morpholine moiety in a wide array of approved drugs and clinical candidates targeting a diverse range of diseases, from cancer to central nervous system disorders.[4][5]

Synthesis of 2-(Morpholin-2-yl)acetic Acid Hydrochloride and its Analogs

The synthesis of 2-(Morpholin-2-yl)acetic acid hydrochloride is a multi-step process that begins with the formation of a protected morpholine precursor, followed by deprotection and subsequent functional group manipulation. The following protocols provide a detailed workflow for the synthesis of the target compound and a general scheme for the generation of its analogs.

Synthesis of Ethyl 2-(Morpholin-2-yl)acetate

A common precursor for the target molecule is ethyl 2-(morpholin-2-yl)acetate. A reliable method for its synthesis involves the debenzylation of a protected intermediate.[6]

Experimental Protocol:

-

Reaction Setup: In a suitable pressure vessel, dissolve 30 g (114 mmol) of ethyl 2-(4-benzylmorpholin-2-yl)acetate in 300 mL of methanol.

-

Catalyst Addition: Carefully add 3 g of Palladium on carbon (Pd/C, 10 wt%) to the solution.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 2-(morpholin-2-yl)acetate. The expected yield is approximately 18.4 g (93.25%).[6]

Hydrolysis and Hydrochloride Salt Formation

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, followed by treatment with hydrochloric acid to form the desired salt.

Experimental Protocol:

-

Hydrolysis: Dissolve the crude ethyl 2-(morpholin-2-yl)acetate in a 1:1 mixture of methanol and 1M aqueous sodium hydroxide solution. Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Morpholin-2-yl)acetic acid.

-

Salt Formation: Dissolve the crude carboxylic acid in a minimal amount of diethyl ether or ethyl acetate. Add a stoichiometric amount of a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(Morpholin-2-yl)acetic acid hydrochloride.

Synthesis of Analogs

The 2-(Morpholin-2-yl)acetic acid scaffold can be readily modified to explore structure-activity relationships (SAR). Key points of diversification include the morpholine nitrogen, the acetic acid side chain, and the morpholine ring itself.

Caption: General strategies for the synthesis of 2-(Morpholin-2-yl)acetic acid analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Morpholine-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, and central nervous system effects.[1][4][7] The specific activity is highly dependent on the substitution pattern of the morpholine ring and its appended functionalities.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

A significant body of research points to the role of morpholine derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3][8] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[9] The oxygen atom of the morpholine ring is often crucial for forming a key hydrogen bond with the hinge region of the kinase domain of PI3K.[3][4]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of morpholine analogs.

Antifungal Activity

Certain morpholine derivatives, such as fenpropimorph and amorolfine, are potent antifungal agents that act by inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[1] This leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.

Structure-Activity Relationship (SAR) Summary

While specific SAR data for 2-(Morpholin-2-yl)acetic acid is not extensively published, general trends for related morpholine derivatives can be summarized as follows:

| Modification Position | Structural Change | Impact on Biological Activity | Reference |

| Morpholine Nitrogen | Alkylation/Arylation | Can modulate potency and selectivity for different targets. Bulky aromatic groups can enhance PI3K inhibition. | [10] |

| Acetic Acid Side Chain | Amide or ester formation | Can alter solubility, cell permeability, and prodrug potential. | [7] |

| Morpholine Ring | Substitution (e.g., methyl, phenyl) | Can influence binding affinity and metabolic stability. Dimethyl substitution has been shown to be important for GABA(B) receptor antagonism. | [11] |

| Overall Stereochemistry | Enantiomeric form | Often critical for biological activity, with one enantiomer being significantly more potent. | [11] |

Key Experimental Protocols

In Vitro PI3K Alpha Glo® Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the PI3Kα enzyme.

Protocol:

-

Prepare Reagents: Reconstitute PI3Kα enzyme, kinase buffer, and substrate according to the manufacturer's instructions. Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of 2X PI3Kα enzyme and 2.5 µL of the test compound at various concentrations. Incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add 5 µL of 2X substrate/ATP mix to each well to start the reaction. Incubate for 1 hour at room temperature.

-

Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader. The signal is correlated with the amount of ADP produced and is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Protocol:

-

Prepare Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Conclusion and Future Directions

2-(Morpholin-2-yl)acetic acid hydrochloride and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The morpholine scaffold provides a robust platform for the development of potent and selective inhibitors of various biological targets, most notably the PI3K/Akt/mTOR pathway. The synthetic routes outlined in this guide offer a clear path to the generation of diverse chemical libraries for SAR studies. Future research should focus on the synthesis and biological evaluation of a wider range of analogs to further elucidate the SAR and to identify lead compounds with optimized efficacy and safety profiles for clinical development.

References

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.

- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023).

- Agar sublimation test for the in vitro determination of the antifungal activity of morpholine deriv

- PI3K / Akt Signaling. (n.d.). Cell Signaling Technology.

- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2023).

- Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). PubMed.

- PI3K-Akt signaling p

- Discovery of 3-Oxabicyclo[4.1.

- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016).

- PI3K/AKT/MAPK Signaling Resources. (n.d.). Cell Signaling Technology.

- Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay. (n.d.). protocols.io.

- Ethyl 2-(morpholin-2-yl)

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.).

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). MDPI.

- Antifungal Activity of Morpholine and Piperidine Based Surfactants. (2022).

- Morpholin-2-yl-acetic acid ethyl ester. (n.d.). Chem-Impex.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Novel human mPGES-1 inhibitors identified through structure-based virtual screening. (2015).

- The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B)

- Synthesis and SAR of morpholine and its derivatives: A review update. (2024).

- S159 Antifungal Susceptibility Testing. (n.d.). Oxford Academic.

- Inhibition of recombinant human mPGES‐1 by 934, 117, 118, 322, and 323.. (n.d.).

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). PubMed Central.

- Synthesis and Characterization of Some New Morpholine Derivatives. (2016).

- Morpholin-2-yl-acetic acid methyl ester hydrochloride. (n.d.). Chem-Impex.

- Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm

- Morpholin-2-yl-acetic acid methyl ester hydrochloride. (n.d.). J&K Scientific.

- Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. (2022). UTHSC Digital Commons.

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers.

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020).

- Morpholin-2-yl-acetic acid hydrochloride. (n.d.). Chem-Impex.

- Hydrolysis of poly-(2-ethyl-2-oxazoline). (2013). Ghent University Library.

- Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. (2018).

- Synthesis of morpholine acet

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Ethyl 2-(morpholin-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. cusabio.com [cusabio.com]

- 10. researchgate.net [researchgate.net]

- 11. The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

potential research applications of morpholine derivatives in medicinal chemistry

A Technical Guide to the Medicinal Chemistry of Morpholine Derivatives

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of advantageous physicochemical, metabolic, and synthetic properties.[1] This technical guide provides an in-depth exploration of the morpholine moiety's role in drug discovery and development. We will dissect the causal relationships behind its frequent incorporation into successful therapeutic agents, from enhancing pharmacokinetic profiles to forming critical interactions within target binding sites. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of morpholine derivatives, supported by detailed experimental protocols and mechanistic insights.

The Morpholine Scaffold: A Privileged Structure in Drug Design

The six-membered morpholine ring, containing both a secondary amine and an ether functional group, is not merely a passive linker. Its specific stereoelectronic properties are actively exploited by medicinal chemists to solve complex pharmacological challenges.[2]

Key Physicochemical & Pharmacokinetic Advantages:

-

Aqueous Solubility and Polarity: The oxygen atom acts as a hydrogen bond acceptor, significantly improving the aqueous solubility of parent molecules, a critical factor for oral bioavailability and formulation.[3]

-

Metabolic Stability: The morpholine ring itself is relatively resistant to oxidative metabolism.[4] Its incorporation can block metabolically labile sites on a molecule, prolonging its half-life and reducing toxic metabolite formation. For example, the morpholine ring in the antibiotic Linezolid contributes to its favorable metabolic profile.[4]

-

Optimized Basicity (pKa): With a pKa of approximately 8.7, the morpholine nitrogen is weakly basic.[3] This ensures that a significant portion of the molecules are ionized at physiological pH, enhancing solubility, while still allowing for sufficient membrane permeability.[5][6] This controlled basicity is often a bioisosteric replacement for more basic rings like piperazine, mitigating off-target effects such as hERG channel inhibition.[7]

-

Synthetic Versatility: The morpholine ring is synthetically accessible and can be readily incorporated into diverse molecular frameworks through various chemical reactions, making it a practical building block in drug discovery campaigns.[1][8]

These properties collectively allow the morpholine moiety to act in several distinct capacities within a drug molecule: as a key interacting element with the target, as a rigid scaffold to correctly orient other pharmacophoric groups, or as a modulator of pharmacokinetic and pharmacodynamic (PK/PD) properties.[5]

Therapeutic Applications & Bioactive Derivatives

The versatility of the morpholine scaffold is evident in the vast range of therapeutic areas where its derivatives have found success.[9][10] An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 50% of those containing a morpholine ring were anticancer agents.[3][7]

Oncology: Targeting Kinase Signaling

Morpholine derivatives are particularly prominent as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[11]

Case Study: PI3K/mTOR Pathway Inhibitors The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[12][13] Several potent dual PI3K/mTOR inhibitors feature a morpholine-substituted triazine or pyrimidine core.[12][14]

In these inhibitors, the morpholine ring serves multiple functions:

-

Hinge-Binding Mimicry: The nitrogen and oxygen atoms of the morpholine can mimic the hydrogen bonding pattern of the adenine region of ATP, allowing the inhibitor to anchor effectively in the kinase hinge region.[15]

-

Solubility Enhancement: The morpholine group significantly improves the solubility of these often large, hydrophobic kinase inhibitors.

-

Structure-Activity Relationship (SAR): SAR studies reveal that the morpholine moiety is critical for potency. In the development of the clinical candidate Gedatolisib (PKI-587), a morpholino-triazine, the morpholine group was identified as essential for its sub-nanomolar dual inhibition activity.[12][16]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and its inhibition by morpholine-containing drugs.

Caption: A generalized workflow for the synthesis of morpholine derivatives.

Detailed Protocol: Synthesis of a Linezolid Analogue Intermediate

This protocol describes the synthesis of (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl}amine, a key intermediate for creating Linezolid analogues. [17] Objective: To synthesize a key amine intermediate for SAR studies around the Linezolid scaffold.

Materials:

-

3-Fluoro-4-morpholinylaniline

-

(R)-Epichlorohydrin

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Appropriate solvents for reaction and workup (e.g., Ethanol, Dichloromethane)

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Step 1: N-Alkylation.

-

Dissolve 3-fluoro-4-morpholinylaniline (1.0 eq) in a suitable solvent like isopropanol.

-

Add (R)-epichlorohydrin (1.1 eq) to the solution.

-

Heat the reaction mixture under reflux for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, and concentrate under reduced pressure to obtain the crude N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.

-

-

Step 2: Phthalimide Protection.

-

Dissolve the crude product from Step 1 in anhydrous DMF.

-

Add potassium phthalimide (1.2 eq) to the solution.

-

Heat the mixture at 80-90 °C for 6-8 hours.

-

After cooling, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the phthalimide-protected intermediate.

-

-

Step 3: Oxazolidinone Ring Formation (Carbonylation).

-

Dissolve the product from Step 2 in a solvent like toluene.

-

Add a carbonylating agent such as carbonyldiimidazole (CDI) or phosgene equivalent.

-

Heat the reaction mixture as required, often in the presence of a base, to facilitate cyclization into the oxazolidinone ring.

-

Purify the resulting product by column chromatography.

-

-

Step 4: Deprotection to Yield Key Amine.

-

Dissolve the purified oxazolidinone from Step 3 in ethanol.

-

Add hydrazine hydrate (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction, filter off the precipitate, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the final product, (S)-N-{[3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl]methyl}amine. [17] Self-Validation System: Each step of this protocol requires characterization (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity of the intermediate before proceeding to the next step. This ensures the integrity of the synthetic pathway and the final product.

-

Future Directions & Emerging Opportunities

The application of morpholine derivatives in medicinal chemistry continues to expand. [8]Future research is likely to focus on several key areas:

-

Novel Therapeutic Targets: Exploring the use of morpholine scaffolds against new and challenging targets, such as those in neurodegenerative diseases and viral infections. [18][19]* Advanced Drug Modalities: Incorporating morpholine derivatives into novel therapeutic platforms like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) to enhance their drug-like properties.

-

Metabolic Engineering: Designing modified morpholine rings to further fine-tune metabolic stability and overcome specific drug resistance mechanisms. [19]

Conclusion

The morpholine ring is a uniquely powerful and versatile scaffold in medicinal chemistry. Its ability to confer favorable physicochemical and pharmacokinetic properties while also participating in crucial molecular interactions has cemented its status as a privileged structure. [1][19]From kinase inhibitors in oncology to pioneering antibiotics and CNS-active agents, morpholine derivatives have demonstrated broad therapeutic impact. A deep understanding of the structure-activity relationships, synthetic methodologies, and mechanistic principles outlined in this guide will empower researchers to continue leveraging this remarkable heterocycle in the design of next-generation therapeutics.

References

-

Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. Available at: [Link]